2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid
Description
2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid is a chemical compound with a molecular formula of C8H9NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
2-hydroxy-2-(5-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-3-6(9-4-5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |
InChI Key |
VNYVIFJFKJCMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid typically involves the reaction of 5-methylpyridine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of 2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid is an organic compound that has a hydroxyl group and a pyridine ring; its molecular formula is . The methyl group on the pyridine ring enhances its interactions in biological systems.
Scientific Research Applications
2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid has applications in pharmaceuticals and agriculture. Studies suggest it can be used as an active pharmaceutical ingredient, a precursor in drug synthesis, or a biopesticide.
Biological activities and interactions
Research shows that 2-hydroxy-2-(5-methylpyridin-2-YL)acetic acid may interact with biological targets. Interaction studies include:
- Examining its behavior in biological systems
- Assessing its safety and effectiveness for potential therapeutic uses
Sodium 2-hydroxy-2-(5-methylpyridin-2-yl)acetate (SMPA) has demonstrated antioxidant, anticancer, and anti-inflammatory effects. In vitro studies indicate that SMPA can impede the proliferation of cancer cells and diminish inflammation within cellular models. SMPA's antioxidant capabilities have also been explored, demonstrating its capacity to scavenge free radicals and provide protection against oxidative stress. Studies show SMPA has low toxicity and is generally safe to handle, but safety precautions should still be taken when handling SMPA, and concentrations of SMPA should be monitored during experiments to avoid adverse effects.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
- 2-Hydroxy-2-(3-methylpyridin-2-YL)acetic acid
- 2-Hydroxy-2-(5-ethylpyridin-2-YL)acetic acid
- 2-Hydroxy-2-(5-chloropyridin-2-YL)acetic acid
Comparison: Compared to its analogs, 2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid may exhibit unique properties due to the presence of the methyl group at the 5-position of the pyridine ring
Biological Activity
2-Hydroxy-2-(5-methylpyridin-2-YL)acetic acid, also known as 2-hydroxy-2-(5-methyl-2-pyridinyl)acetic acid, is an organic compound characterized by its unique structure, which includes a hydroxyl group and a pyridine ring. This structural arrangement suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's molecular formula is , and its structure contributes to its lipophilicity and reactivity in biological systems. The presence of the hydroxyl group allows for hydrogen bonding, while the pyridine ring can participate in π-π stacking interactions with biological macromolecules. This combination enhances its ability to interact with enzymes and receptors, potentially modulating their activity.
Antimicrobial Properties
Research indicates that 2-hydroxy-2-(5-methylpyridin-2-YL)acetic acid exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it demonstrated significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 12 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests a mechanism through which the compound may exert protective effects in inflammatory conditions.
Antioxidant Activity
Antioxidant assays have revealed that 2-hydroxy-2-(5-methylpyridin-2-YL)acetic acid possesses significant radical scavenging activity. For instance, in DPPH radical scavenging tests, the compound exhibited an inhibition rate of approximately 41% at a concentration of 1 µM, outperforming some well-known antioxidants like Trolox (11.89% inhibition) .
The biological activity of 2-hydroxy-2-(5-methylpyridin-2-YL)acetic acid is hypothesized to involve several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways related to inflammation and oxidative stress responses.
- Radical Scavenging : The hydroxyl group enhances its ability to donate electrons and neutralize free radicals, contributing to its antioxidant properties.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Diabetes Management : In animal models of diabetes, treatment with 2-hydroxy-2-(5-methylpyridin-2-YL)acetic acid resulted in reduced blood glucose levels and improved insulin sensitivity, indicating a potential role in managing diabetic complications .
- Neuroprotection : Research has shown that the compound can protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases .
- Cancer Research : Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
